[1-(4-PYRROLIDIN-1-YLPHENYL)ETHYL]AMINE
Description
Properties
IUPAC Name |
1-(4-pyrrolidin-1-ylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,10H,2-3,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZYPQZGADEYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of the 1 4 Pyrrolidin 1 Ylphenyl Ethyl Amine Scaffold
Nucleophilic Reactivity of Amine Functions within the Molecular Architecture
The presence of both a primary and a tertiary amine allows for a diverse range of nucleophilic reactions. The primary amine (-NH2) is typically more sterically accessible and can participate in reactions where proton transfer is required, while the tertiary pyrrolidine (B122466) nitrogen acts as a stronger base and a nucleophile, though its reactivity can be tempered by the steric bulk of the ring and its connection to the phenyl group.
Nucleophilic Addition Reactions of Amine and Pyrrolidine Components
The primary amine of [1-(4-pyrrolidin-1-ylphenyl)ethyl]amine is a potent nucleophile for addition reactions, particularly with electrophilic carbonyl compounds and activated alkenes.
Reaction with Aldehydes and Ketones: The primary amine readily adds to the carbonyl carbon of aldehydes and ketones. This nucleophilic addition is the first step in a reversible, acid-catalyzed process that typically leads to the formation of an imine (Schiff base) after the elimination of a water molecule. libretexts.orglibretexts.orgopenstax.org The reaction proceeds through a carbinolamine intermediate. openstax.org The general mechanism involves the attack of the amine's lone pair on the electrophilic carbonyl carbon, followed by proton transfers to form the neutral carbinolamine, which then dehydrates to the final imine product. libretexts.org
Michael Addition: The primary amine can also undergo conjugate (or Michael) addition to α,β-unsaturated carbonyl compounds. In this reaction, the amine adds to the β-carbon of the unsaturated system, driven by the electrophilicity of this position.
The tertiary amine of the pyrrolidine ring does not typically undergo addition to form stable products in the same manner as the primary amine because it lacks the protons necessary for dehydration to a neutral species. However, it can catalyze such reactions by acting as a base or participate in the formation of transient charged intermediates.
Table 1: Nucleophilic Addition Reactions of the Primary Amine Moiety This table is interactive. You can sort and filter the data.
| Electrophile | Intermediate | Final Product | Reaction Type |
|---|---|---|---|
| Aldehyde (R-CHO) | Carbinolamine | Imine (Schiff Base) | Nucleophilic Addition-Elimination |
| Ketone (R-CO-R') | Carbinolamine | Imine (Schiff Base) | Nucleophilic Addition-Elimination |
| α,β-Unsaturated Ester | Enolate | β-Amino Ester | Michael (Conjugate) Addition |
| Acrylonitrile | Carbanion | β-Aminonitrile | Michael (Conjugate) Addition |
Investigations into Nucleophilic Substitution Reactions involving the Amine Center
Both amine centers in the this compound scaffold can act as nucleophiles in substitution reactions, attacking electrophilic carbon centers and displacing a leaving group.
Alkylation and Arylation: The primary amine can react with alkyl halides (e.g., methyl iodide) or aryl halides to form secondary amines. This reaction is a classic example of nucleophilic substitution. However, over-alkylation is a common side reaction, potentially leading to tertiary amines and even quaternary ammonium (B1175870) salts if the reaction is not carefully controlled. acs.org The tertiary pyrrolidine nitrogen can also be alkylated, leading directly to a quaternary ammonium salt. The relative reactivity of the two amines depends on factors like steric hindrance and the specific reaction conditions.
Acylation: A more controlled reaction is the acylation of the primary amine with acyl chlorides or acid anhydrides. This nucleophilic acyl substitution is typically very efficient and leads to the formation of a stable amide. The resulting amide is significantly less nucleophilic and basic than the starting amine, which generally prevents further reactions at that site. The tertiary pyrrolidine amine does not react with acyl chlorides under standard conditions.
Functionalization Strategies for Amine and Pyrrolidine Moieties
The dual amine functionality provides a platform for selective and diverse chemical modifications. nih.govrsc.orgchemrxiv.org
Selective N-Acylation/Sulfonylation: The primary amine can be selectively acylated or sulfonylated in the presence of the tertiary pyrrolidine amine. This is a common strategy to protect the primary amine or to introduce new functional groups. For example, reaction with benzenesulfonyl chloride would yield a sulfonamide.
Reductive Amination: The primary amine can be used in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to form secondary or tertiary amines. nih.gov
Quaternization of the Pyrrolidine Ring: The tertiary nitrogen of the pyrrolidine ring can be specifically targeted in quaternization reactions by reacting it with a suitable alkyl halide. This process results in the formation of a quaternary ammonium salt, introducing a permanent positive charge and modifying the molecule's solubility and biological properties.
Palladium-Catalyzed Reactions: Modern cross-coupling methodologies, such as palladium-catalyzed carboamination reactions, can be employed to construct complex pyrrolidine derivatives, showcasing advanced functionalization strategies. nih.govnih.gov
Reactivity Modulation by Functional Groups (e.g., CO2 reversible reactions)
The nucleophilic character of the amines in this compound allows for a reversible reaction with carbon dioxide (CO2). mdpi.com This process is of significant interest for applications in carbon capture. nih.govacs.orgntnu.no
The reaction mechanism involves the nucleophilic attack of the primary amine onto the electrophilic carbon of CO2. This forms a zwitterionic intermediate, which is then deprotonated by a second molecule of the amine (or another base) to yield a carbamate (B1207046) salt. sci-hub.box This reaction is reversible, and the captured CO2 can be released by increasing the temperature or reducing the pressure. mdpi.com The presence of two amine groups in the molecule can lead to a cooperative effect, where one amine facilitates the deprotonation step for the other, enhancing the efficiency of CO2 capture. nih.govntnu.noescholarship.org
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the reaction mechanisms, transition states, and reactivity of complex molecules like this compound without the need for direct experimental analysis.
Density Functional Theory (DFT) for Mechanistic Elucidation
DFT calculations can be used to model the electronic structure and energy of molecules, offering deep insights into reaction pathways. acs.orgnih.gov
Modeling Nucleophilic Attack: DFT can be used to map the potential energy surface for the nucleophilic addition of the primary amine to a carbonyl compound. researchgate.netresearchgate.netscribd.com Calculations can determine the activation energy barrier for the formation of the carbinolamine intermediate and the subsequent dehydration to the imine. nih.govresearchgate.net This allows for a comparison of the reactivity of the amine with different electrophiles.
Investigating CO2 Capture: The mechanism of CO2 capture can be thoroughly investigated using DFT. rsc.orgrsc.orgresearchgate.net Researchers can calculate the energies of reactants, the zwitterionic intermediate, the transition state for proton transfer, and the final carbamate product. rsc.orgrsc.org These calculations help to understand the thermodynamics and kinetics of the capture and release process. For instance, a study on carbamate formation from CO2 and various amines used DFT to show that the reaction can proceed via a concerted pathway where a base assists in deprotonating the amine as it attacks the CO2 molecule. rsc.orgrsc.org
Table 2: Hypothetical DFT-Calculated Energy Profile for CO2 Addition to the Primary Amine This table is interactive. You can sort and filter the data.
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Reactants (Amine + CO2) | B3LYP/6-311G(d,p) | 0.0 | Separated molecules, reference energy |
| Transition State 1 (TS1) | B3LYP/6-311G(d,p) | +12.5 | C-N bond formation |
| Zwitterionic Intermediate | B3LYP/6-311G(d,p) | +8.2 | Unstable intermediate after CO2 addition |
| Transition State 2 (TS2) | B3LYP/6-311G(d,p) | +9.5 | Proton transfer to a second amine molecule |
| Products (Carbamate Salt) | B3LYP/6-311G(d,p) | -5.7 | Thermodynamically favored product |
These computational models provide a molecular-level understanding that is crucial for designing more efficient molecules for specific applications, such as catalysis or gas capture.
Analysis of Conceptual DFT Reactivity Indices (e.g., Parr Functions)
Conceptual Density Functional Theory (DFT) has emerged as a powerful tool for understanding and predicting the reactivity of chemical compounds. mdpi.comscielo.org.mx Reactivity indices derived from DFT calculations, such as electrophilicity, nucleophilicity, and local reactivity descriptors like Parr functions, provide valuable insights into the behavior of molecules in chemical reactions. mdpi.comfrontiersin.org
Parr functions, in particular, are instrumental in identifying the most electrophilic and nucleophilic sites within a molecule. scholarsresearchlibrary.comresearchgate.net These functions are calculated from the spin density distribution in the radical anion and radical cation of the molecule. A positive Parr function value (Pk+) at a specific atom (k) indicates its susceptibility to nucleophilic attack, while a negative value (Pk-) suggests its propensity for electrophilic attack.
For the this compound scaffold, a computational analysis would likely reveal the following:
Nucleophilic Sites: The nitrogen atoms of the pyrrolidine ring and the primary amine group are expected to be the primary nucleophilic centers. The lone pair of electrons on these nitrogen atoms makes them susceptible to attack by electrophiles. The Parr functions would likely show significant negative values on these nitrogen atoms. The aromatic ring, enriched by the electron-donating pyrrolidinyl group, would also exhibit nucleophilic character, particularly at the ortho and para positions relative to the pyrrolidinyl substituent.
Electrophilic Sites: The chiral benzylic carbon atom (the carbon attached to the phenyl ring, the ethyl group, and the amine group) would be a potential electrophilic site. Its susceptibility to nucleophilic attack would be influenced by the nature of the substituents and the reaction conditions. The Parr functions would help to quantify the electrophilicity of this center compared to other atoms in the molecule.
A hypothetical table of Parr function values for key atoms in the this compound scaffold is presented below to illustrate the expected trends. Please note that these are illustrative values and would need to be confirmed by actual DFT calculations.
| Atom/Region | Expected Pk- (Nucleophilic) | Expected Pk+ (Electrophilic) | Predicted Reactivity |
| Pyrrolidine Nitrogen | High Negative Value | Low Positive Value | Strong Nucleophilic Center |
| Primary Amine Nitrogen | Moderate Negative Value | Low Positive Value | Nucleophilic Center |
| Aromatic Ring (ortho/para) | Moderate Negative Values | Low Positive Values | Susceptible to Electrophilic Aromatic Substitution |
| Benzylic Carbon (Chiral Center) | Low Negative Value | Moderate Positive Value | Potential Electrophilic Center for Nucleophilic Substitution |
Interactive Data Table: The table above allows for sorting by column to compare the predicted reactivity of different sites within the molecule.
Stereochemical Outcomes and Control in Reactions Involving the Chiral Center
The presence of a chiral center at the benzylic position of this compound introduces the element of stereochemistry into its reactions. The stereochemical outcome of reactions at this center is of paramount importance, particularly in the synthesis of enantiomerically pure compounds. The control of stereochemistry can be influenced by several factors, including the nature of the reactants, the catalyst used, and the reaction conditions. rsc.orgnih.gov
Reactions involving the chiral center can proceed through various mechanisms, each with distinct stereochemical consequences:
SN2 Reactions: If the amine group or a derivative acts as a leaving group, a nucleophilic substitution reaction (SN2) at the chiral center would proceed with inversion of configuration. The incoming nucleophile attacks from the side opposite to the leaving group, leading to a predictable stereochemical outcome. The stereoselectivity would be high, provided the SN2 pathway is dominant.
SN1 Reactions: If the reaction proceeds through a carbocation intermediate (SN1 mechanism), racemization is expected. The planar carbocation can be attacked by the nucleophile from either face with equal probability, leading to a mixture of enantiomers. However, the presence of the bulky pyrrolidinylphenyl group might lead to some degree of facial selectivity, resulting in a slight excess of one enantiomer.
Asymmetric Catalysis: The use of chiral catalysts can effectively control the stereochemical outcome of reactions involving the chiral center. For instance, in a catalytic hydrogenation of a precursor to form the amine, a chiral catalyst can direct the addition of hydrogen to one face of the molecule, leading to the preferential formation of one enantiomer. Similarly, in reactions where the amine itself acts as a chiral catalyst or auxiliary, it can induce asymmetry in the products formed.
The table below summarizes the expected stereochemical outcomes for different reaction types at the chiral center of the this compound scaffold.
| Reaction Type | Mechanism | Expected Stereochemical Outcome | Factors Influencing Control |
| Nucleophilic Substitution | SN2 | Inversion of Configuration | Nature of leaving group and nucleophile, solvent polarity |
| Nucleophilic Substitution | SN1 | Racemization (potential for slight enantiomeric excess) | Stability of the carbocation, steric hindrance from the pyrrolidinylphenyl group |
| Addition to a Precursor | Asymmetric Catalysis | High Enantioselectivity | Choice of chiral catalyst, reaction temperature, and pressure |
| Amine as Chiral Auxiliary | Diastereoselective Reactions | High Diastereoselectivity | Steric and electronic properties of the amine and the substrate |
Interactive Data Table: This table can be filtered by reaction type to focus on specific stereochemical pathways.
Derivatization and Structural Modification of the 1 4 Pyrrolidin 1 Ylphenyl Ethyl Amine Framework
Synthesis of Substituted Aryl and Pyrrolidine (B122466) Analogues
Modification of the aryl and pyrrolidine rings of the core structure is a common strategy to investigate structure-activity relationships (SAR). Substituents on the phenyl ring can influence electronic properties, lipophilicity, and metabolic stability, while modifications on the pyrrolidine ring can affect binding affinity and selectivity for biological targets.
A general approach to synthesizing aryl-substituted analogues involves the use of appropriately substituted precursors. For instance, analogues of the structurally related compound pyrovalerone, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, have been synthesized starting from various substituted aryl precursors. The synthesis often begins with a Friedel-Crafts acylation or from aryl nitriles to obtain the necessary substituted propiophenone (B1677668) intermediates. These intermediates can then be α-brominated and subsequently reacted with pyrrolidine to yield the desired products.
This methodology allows for the introduction of a wide range of substituents onto the phenyl ring. For example, Sonogashira coupling of a bromo-substituted intermediate with propyne (B1212725) can be used to introduce an alkyne group. Similarly, Stille coupling with stannylated heterocycles is a viable method for attaching heterocyclic moieties like furan (B31954) to the phenyl ring. Furthermore, functional group interconversions on the aryl ring, such as the oxidation of an amino group to a nitro group using reagents like hydrogen peroxide in trifluoroacetic anhydride, expand the chemical diversity of the synthesized analogues.
The table below summarizes a selection of synthesized aryl-substituted analogues based on a related pyrovalerone scaffold, illustrating the variety of functional groups that can be introduced.
| Compound ID | Aryl Substituent (Position 4) | Synthetic Method Highlight |
| Analog 1 | Bromo | Friedel-Crafts acylation followed by α-bromination and reaction with pyrrolidine |
| Analog 2 | Iodo | Starting from an iodo-substituted aryl precursor |
| Analog 3 | Prop-1-yn-1-yl | Sonogashira coupling of a bromo-substituted precursor with propyne |
| Analog 4 | Furan-2-yl | Stille coupling of a bromo-substituted precursor with 2-tributylstannyl furan |
| Analog 5 | Nitro | Oxidation of an amino-substituted precursor |
| Analog 6 | Hydroxy | BBr₃ demethylation of a methoxy-substituted precursor |
General methods for constructing substituted pyrrolidine rings, such as 1,3-dipolar cycloadditions or the functionalization of proline and hydroxyproline (B1673980) derivatives, can also be adapted to create analogues with modified pyrrolidine moieties. These approaches allow for the synthesis of polysubstituted pyrrolidines that can be incorporated into the core structure.
Exploration of Functional Group Transformations on the Ethylamine (B1201723) Linker
The ethylamine linker is a critical component of the [1-(4-pyrrolidin-1-ylphenyl)ethyl]amine framework, and its modification offers another avenue for structural diversification. Key transformations include N-alkylation, N-acylation, and modifications to the ethyl backbone.
N-Alkylation and N-Acylation:
The primary amine of the ethylamine linker is a readily modifiable functional group. N-alkylation can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides. A particularly efficient method for the N-alkylation of phenethylamines employs alcohols as the alkylating agents in the presence of an iridium catalyst. This "borrowing hydrogen" methodology provides a clean and efficient route to secondary and tertiary amines. For instance, direct N-alkylation has been used to synthesize N-benzhydryl-derivatives of 1-phenylethylamine (B125046). nih.gov
N-acylation is another common transformation, typically carried out using acyl chlorides or anhydrides. This reaction converts the primary amine into an amide, which can alter the compound's hydrogen bonding capacity, polarity, and metabolic stability. Enzymatic methods, such as kinetic resolution using lipases like Candida antarctica lipase (B570770) B (CALB), can be employed for the enantioselective acylation of racemic amines, yielding enantiomerically pure amides and the corresponding unreacted amine. nih.gov
Modifications to the Ethyl Chain:
The ethyl backbone itself can be modified. The introduction of a methyl group at the alpha-position of the ethyl chain results in a phentermine-type structure. If a carbonyl group is introduced at the beta-position, the resulting compounds are classified as cathinone (B1664624) derivatives. These modifications significantly alter the conformation and electronic properties of the side chain, leading to different pharmacological profiles. wikipedia.org
The following table provides examples of functional group transformations on a generic 1-phenylethylamine linker.
| Transformation | Reagents/Conditions | Resulting Functional Group |
| N-Alkylation | Alcohol, Iridium catalyst | Secondary or Tertiary Amine |
| N-Benzhydrylation | Diphenylmethyl halide | N-Benzhydryl Amine |
| N-Acylation | Acyl chloride or Anhydride | Amide |
| Enzymatic N-Acylation | Isopropyl ester, Lipase (CALB) | Chiral Amide |
| α-Methylation | (Requires multi-step synthesis) | α-Methyl-ethylamine |
| β-Carbonylation | (Requires multi-step synthesis) | β-Keto-ethylamine (Cathinone) |
Design and Synthesis of Pyrrolidine-Phenyl-Ethylamine Conjugates and Hybrid Systems
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophoric scaffolds to create a single hybrid molecule. mdpi.com This approach aims to develop compounds with improved affinity, selectivity, or a multi-target profile, potentially addressing complex diseases more effectively. The this compound framework can be used as one of the building blocks in the design of such hybrid systems.
The design of a hybrid molecule typically involves selecting two or more scaffolds known to interact with different biological targets and connecting them via a linker. The nature and length of the linker are crucial and can be optimized to ensure that the individual pharmacophores can adopt their optimal binding conformations.
A powerful and widely used synthetic tool for creating hybrid molecules is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com This reaction forms a stable 1,2,3-triazole ring that serves as an efficient and robust linker between two molecular fragments. For example, one could envision synthesizing an azide-functionalized derivative of the this compound scaffold and an alkyne-functionalized partner scaffold (or vice versa). The subsequent click reaction would covalently link the two fragments.
An example of a general strategy for creating hybrid molecules is the conjugation of a benzimidazole (B57391) scaffold with a phthalimide (B116566) subunit, where the two are joined to target multiple inflammatory pathways. nih.gov Similarly, natural products like emodin (B1671224) have been used as a scaffold to be combined with other structural moieties to create hybrids with potential antiviral and antiparasitic activities. rsc.org
The table below outlines a conceptual design for hybrid systems based on the subject compound's scaffold.
| Scaffold 1 | Scaffold 2 (Example) | Linker Type (Example) | Potential Synthetic Strategy |
| This compound | Benzimidazole | 1,2,3-Triazole | Click Chemistry (CuAAC) |
| This compound | Naphthoquinone | Alkyl Chain | Amide bond formation |
| This compound | Phthalimide | Ether | Williamson ether synthesis |
| This compound | Alkaloid | Direct Covalent Bond | Cross-coupling reaction |
These strategies for derivatization and hybridization highlight the chemical tractability of the this compound framework, making it a valuable starting point for the development of new chemical entities with diverse biological functions.
Theoretical and Computational Investigations on Molecular Properties and Interactions
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. These calculations solve approximations of the Schrödinger equation to find the lowest energy state of the molecule. For a molecule like [1-(4-PYRROLIDIN-1-YLPHENYL)ETHYL]AMINE, DFT methods can accurately predict bond lengths, bond angles, and dihedral angles.
Studies on structurally related compounds, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, show that the geometric parameters calculated by DFT methods are in close agreement with experimental data obtained from X-ray crystallography. eurjchem.com For the target molecule, geometry optimization would reveal the puckering of the pyrrolidine (B122466) ring, the orientation of the ethylamine (B1201723) side chain, and the planarity of the phenyl ring system. The interaction between the electron-donating pyrrolidinyl group and the phenyl ring is expected to influence the C-N bond lengths and the electronic distribution across the aromatic system. eurjchem.com
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. irjweb.com
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidinyl-phenyl moiety, which has a strong electron-donating character. The LUMO is likely distributed over the aromatic phenyl ring and the ethylamine substituent. The energy gap provides insight into the charge transfer interactions that can occur within the molecule. irjweb.com
Table 1: Calculated Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.45 |
| ELUMO | -0.75 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Note: These values are representative for a molecule of this class and are typically calculated using DFT at a specific level of theory (e.g., B3LYP/6-311++G(d,p)). The exact values would require a specific calculation for this molecule.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas correspond to positive potential, indicating electron-poor regions that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.
In this compound, the MEP map would show a significant negative potential (red) around the nitrogen atoms of both the pyrrolidine ring and the primary amine group, due to the lone pairs of electrons. These sites represent the most likely points for protonation or interaction with electrophiles. Conversely, the hydrogen atoms of the primary amine (-NH2) would exhibit a strong positive potential (blue), highlighting their character as hydrogen bond donors. The aromatic ring would display a mixed potential, with the region influenced by the electron-donating pyrrolidine group showing a more negative character compared to the rest of the ring.
Conformational Analysis and Energy Landscapes of the Molecule
This compound is a flexible molecule with several rotatable single bonds, giving rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for converting between them.
The key conformational features include:
Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and typically adopts an "envelope" or "twisted" conformation to relieve ring strain. nih.gov Substituents on the ring influence which conformation is preferred, commonly referred to as Cγ-exo (the C4 atom is out of the plane on the opposite side of the substituent) or Cγ-endo (the C4 atom is on the same side). nih.gov
Rotation around Single Bonds: Significant rotational freedom exists around the C(phenyl)-N(pyrrolidine) bond, the C(phenyl)-C(ethyl) bond, and the C-C and C-N bonds of the ethylamine side chain.
Table 2: Representative Dihedral Angles and Relative Energies of Plausible Conformers
| Conformer | Dihedral Angle 1 (Car-Car-C-N) | Dihedral Angle 2 (Car-N-Cpyr-Cpyr) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | ~90° | ~15° | 0.00 |
| B | ~-90° | ~15° | 0.05 |
| C | ~180° | ~-15° | 1.20 |
Note: These values are illustrative. A full conformational analysis would explore the entire potential energy landscape to identify all stable conformers.
Solvation Effects on Molecular Structure and Reactivity
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the solute's structure and electronic properties.
For this compound, a polar solvent like water or ethanol (B145695) would be expected to:
Stabilize Polar Conformations: Conformations with a larger dipole moment would be preferentially stabilized by a polar solvent, potentially altering the equilibrium population of conformers compared to the gas phase.
Influence Electronic Properties: The solvent can affect the molecule's electronic structure, often leading to a slight change in the HOMO-LUMO energy gap.
Mediate Reactivity: By stabilizing charged intermediates or transition states, the solvent can play a crucial role in reaction mechanisms and rates. For example, the protonation of the amine groups would be highly favored in a polar protic solvent.
Comparing calculations performed in the gas phase with those incorporating a solvent model provides a more realistic prediction of the molecule's behavior in solution. researchgate.net The choice of solvent can thus be a critical factor in controlling the reactivity and properties of the compound.
Applications in Chemical Research Excluding Biological/medicinal Applications
Utilization as Chiral Building Blocks in Asymmetric Organic Synthesis
Chiral primary amines are fundamental components in asymmetric synthesis, serving as versatile chiral building blocks for the construction of enantiomerically pure complex molecules. mdpi.com These building blocks, also known as chiral auxiliaries, are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary directs the formation of one stereoisomer over another, after which it can be removed and potentially recovered. wikipedia.org The pyrrolidine (B122466) scaffold, a key feature of the target molecule, is a privileged motif in organic synthesis and is a crucial component in many ligands and organocatalysts. unibo.itnih.gov
The structure of [1-(4-pyrrolidin-1-ylphenyl)ethyl]amine is analogous to the well-known 1-phenylethylamine (B125046) (α-PEA), a widely used chiral auxiliary and inducer in asymmetric synthesis. mdpi.com The presence of the chiral ethylamine (B1201723) group attached to a substituted phenyl ring suggests its potential utility in diastereoselective syntheses. However, based on a review of available scientific literature, specific, detailed studies documenting the application of this compound as a chiral building block or auxiliary in asymmetric organic synthesis are not prominently reported. While the synthesis of various chiral pyrrolidines and their use as precursors is a broad area of research, dedicated examples employing this specific compound are sparse. whiterose.ac.uknih.govnih.gov
Role as Organocatalysts in Stereoselective Chemical Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis. Chiral primary and secondary amines, particularly those based on the pyrrolidine ring, are among the most powerful and versatile organocatalysts. unibo.itnih.gov They typically operate through the formation of transient enamine or iminium ion intermediates with carbonyl compounds, enabling a wide range of enantioselective transformations such as Michael additions, aldol (B89426) reactions, and α-functionalizations. mdpi.comnih.gov
Potential in Materials Science Research and Development
Chiral organic molecules are increasingly being investigated for their potential in materials science to create functional materials with unique optical, electronic, or recognition properties. The incorporation of chiral units into polymers or onto surfaces can induce helical structures or create chiral recognition sites, which are valuable for applications such as chiral sensors, enantioselective separation media, and chiroptical devices. nih.govmdpi.com
The molecular structure of this compound, with its combination of a chiral center, an aromatic ring, and reactive amine functionality, makes it a plausible candidate for incorporation into functional materials. For instance, the primary amine group could be used as a polymerization site or for grafting the molecule onto a polymer backbone or a sensor surface. mdpi.comresearchgate.net The pyrrolidine and phenyl groups could influence the bulk properties of the resulting material, such as solubility and thermal stability. However, a review of the current scientific literature does not yield specific examples of this compound being utilized in the development of polymers, sensors, or other functional materials. Research in this area tends to employ other chiral amines or pyrrolidine-containing monomers. mdpi.commdpi.com
It is important to note that while the structural motifs within this compound are highly relevant to the fields discussed, dedicated research articles focusing specifically on its application in these non-medicinal chemical contexts are not widely documented in the available scientific literature. Therefore, data tables detailing specific research findings could not be generated.
Q & A
Basic: What are the recommended synthetic routes for [1-(4-Pyrrolidin-1-ylphenyl)ethyl]amine?
Answer:
The synthesis typically involves reductive amination between 4-pyrrolidin-1-ylacetophenone and ethylamine derivatives. Key steps include:
- Catalyst selection : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts for efficient reduction .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction yields by stabilizing intermediates.
- Purification : Column chromatography or recrystallization removes by-products like unreacted ketones or over-alkylated amines .
Basic: What structural features of this compound influence its biological activity?
Answer:
The compound’s bioactivity is shaped by:
- Pyrrolidine moiety : Enhances binding to G-protein-coupled receptors (GPCRs) via hydrophobic interactions and conformational flexibility .
- Phenyl ring : Facilitates π-π stacking with aromatic residues in enzyme active sites.
- Ethylamine chain : Acts as a hydrogen bond donor, critical for receptor activation or inhibition .
Advanced: How can researchers design experiments to assess the compound’s receptor-binding specificity?
Answer:
A multi-modal approach is recommended:
- Radioligand displacement assays : Use tritiated analogs to quantify binding affinity (e.g., Ki values) for target receptors like serotonin or dopamine receptors .
- Mutagenesis studies : Modify receptor residues (e.g., transmembrane domain Tyr residues) to identify critical binding interactions .
- Competitive binding with fluorophores : Fluorescence polarization assays validate selectivity against off-target receptors .
Advanced: How should conflicting data on enzyme inhibition potency be resolved?
Answer:
Address discrepancies through:
- Orthogonal assays : Compare results from fluorescence-based activity assays with HPLC-based substrate depletion methods .
- Control standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength) .
- Crystallographic analysis : Resolve binding modes via X-ray diffraction to clarify steric or electronic mismatches .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential methods include:
- NMR spectroscopy : Confirm regiochemistry (e.g., ¹H NMR for ethyl group integration) and purity .
- HPLC-MS : Detect trace impurities (e.g., diastereomers or oxidation by-products) with a C18 column and ESI+ ionization .
- Melting point analysis : Validate crystalline purity (expected range: 120–125°C for hydrochloride salts) .
Advanced: What strategies are effective for structure-activity relationship (SAR) analysis?
Answer:
- Substituent variation : Synthesize analogs with methyl, fluoro, or methoxy groups on the phenyl ring to map electronic effects .
- Computational docking : Use software like AutoDock Vina to predict binding poses against homology models of target receptors .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors using QSAR tools like Schrödinger’s Phase .
Basic: What are common impurities in this compound synthesis?
Answer:
Typical by-products include:
- N-alkylated derivatives : Formed from excess ethylamine; mitigated by stoichiometric control .
- Oxidation products : Protect against air-sensitive intermediates using inert atmospheres (N2/Ar) .
Advanced: How can pharmacokinetic properties be modulated for in vivo studies?
Answer:
- Prodrug design : Introduce ester or carbamate groups to improve oral bioavailability .
- Lipid nanoparticle encapsulation : Enhance blood-brain barrier penetration for neurological targets .
- Metabolic stability assays : Use liver microsomes to identify CYP450-mediated degradation hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
